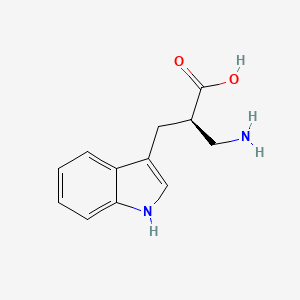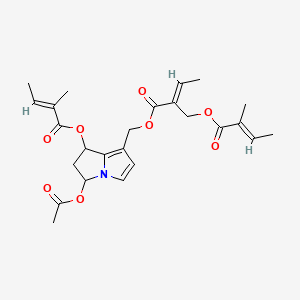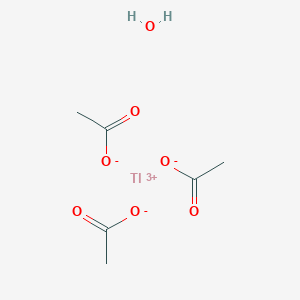
Thallium(3+);triacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(Iii) Acetate Hydrate is a chemical compound with the molecular formula Tl(C₂H₃O₂)₃·xH₂O. It is a moderately water-soluble crystalline thallium source that decomposes to thallium oxide upon heating . Thallium(Iii) Acetate Hydrate is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(Iii) Acetate Hydrate can be synthesized by reacting thallium(Iii) oxide with acetic acid. The reaction typically involves dissolving thallium(Iii) oxide in 80% acetic acid, followed by crystallization in acetic anhydride . The reaction conditions are generally mild, and the product is obtained as a crystalline solid.
Industrial Production Methods: Industrial production of Thallium(Iii) Acetate Hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions: Thallium(Iii) Acetate Hydrate undergoes various chemical reactions, including:
Oxidation: Thallium(Iii) can be reduced to thallium(I) in the presence of reducing agents.
Substitution: Thallium(Iii) Acetate can participate in substitution reactions, where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Reagents such as halides and other nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Thallium(I) compounds.
Substitution: Thallium complexes with different ligands.
Scientific Research Applications
Thallium(Iii) Acetate Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the thallation of aromatic compounds.
Medicine: It has been investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Thallium compounds are used in the production of optical materials and photocells.
Mechanism of Action
The mechanism of action of Thallium(Iii) Acetate Hydrate involves its ability to form complexes with various ligands. In biological systems, thallium ions can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function . The molecular targets include sulfhydryl groups in proteins, leading to inhibition of enzyme activity and cellular toxicity.
Comparison with Similar Compounds
Thallium(Iii) Perchlorate: Similar in terms of oxidation state and coordination chemistry.
Thulium(Iii) Acetate Hydrate: Another acetate hydrate with similar solubility and reactivity.
Uniqueness: Thallium(Iii) Acetate Hydrate is unique due to its specific applications in organic synthesis and its distinct toxicological profile. Its ability to form stable complexes with a variety of ligands makes it a valuable reagent in chemical research.
Properties
Molecular Formula |
C6H11O7Tl |
|---|---|
Molecular Weight |
399.53 g/mol |
IUPAC Name |
thallium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
InChI Key |
IWTXITFTYPFDIU-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tl+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


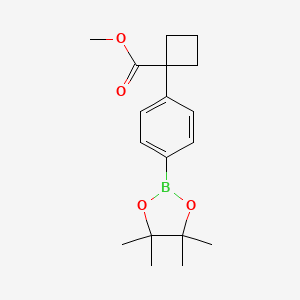

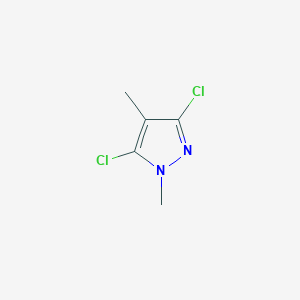
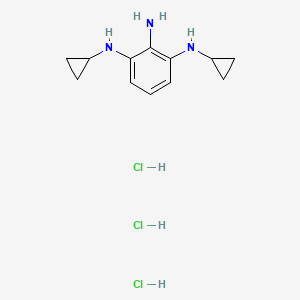
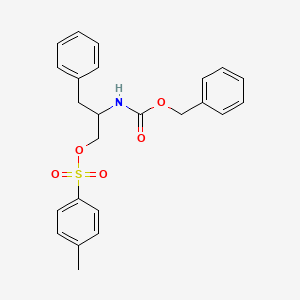
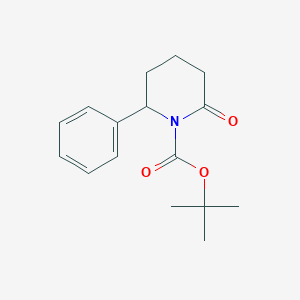

![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)

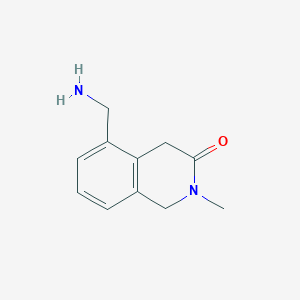
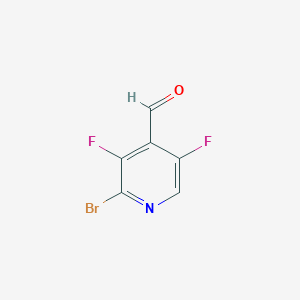
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
